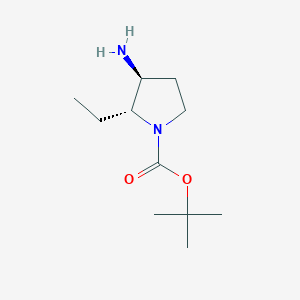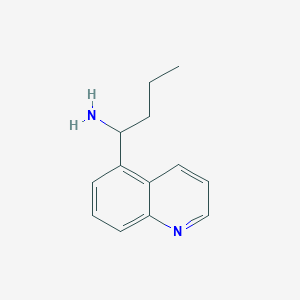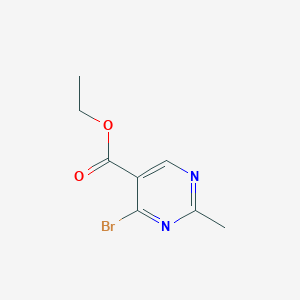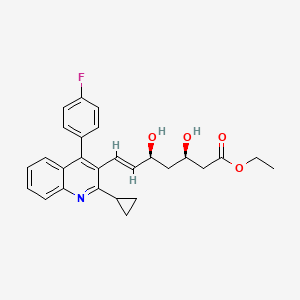![molecular formula C18H20N2O B2746433 6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1293110-78-7](/img/structure/B2746433.png)
6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, also known as DMPT, is a synthetic compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the quinoline family. DMPT has been extensively studied due to its potential applications in various areas of research, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Chemical Synthesis and Peptide Design
Research on similar tetrahydroisoquinoline derivatives has demonstrated their utility in the synthesis of new amino acids aimed at controlling peptide conformation. Kazmierski, Urbańczyk-Lipkowska, and Hruby (1994) developed diastereoisomers of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4,-tetrahydroisoquinoline-3-carboxylic acid to aid in the topographical design of peptides, offering insights into peptide and protein design through molecular mechanics calculations (Kazmierski et al., 1994).
Anticancer and Cytotoxic Activities
Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, and Muccioli (2016) synthesized aminoisoquinoline-5,8-quinones bearing α-amino acids and evaluated their cytotoxic activity against cancer cell lines, revealing moderate to high activity. This work emphasizes the role of the amino acid fragment's structure and location in enhancing cytotoxic effects (Valderrama et al., 2016).
Pharmacological Evaluation
A study by Zára-Kaczián, György, Deák, Seregi, and Dóda (1986) on tetrahydroisoquinoline derivatives revealed the structural requirements for antidepressant action, highlighting the potential of these compounds in developing new antidepressants (Zára-Kaczián et al., 1986).
Antitumor Activities
Fang, Wu, Xiao, Tang, Li, Ye, Xiang, and Hu (2016) reported on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities, showcasing the potential for these compounds in cancer treatment (Fang et al., 2016).
Synthesis towards Natural Product Analogues
Shahane, Louafi, Moreau, Hurvois, Renaud, Weghe, and Roisnel (2008) described a synthetic approach towards naturally occurring 2-alkyl-tetrahydroquinolines, indicating the applicability of similar compounds in mimicking or studying natural products (Shahane et al., 2008).
properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-3-4-13(2)15(9-12)11-19-16-6-7-17-14(10-16)5-8-18(21)20-17/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIDIMGKIFNTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)

![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)





![4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2746366.png)

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)
![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)